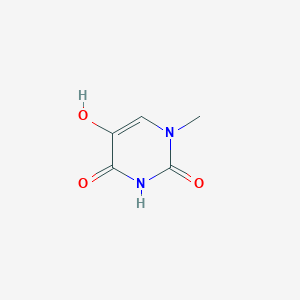

5-Hydroxy-1-methyluracil

Description

Properties

IUPAC Name |

5-hydroxy-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-2-3(8)4(9)6-5(7)10/h2,8H,1H3,(H,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOJSJGNIVYOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyluracil typically involves the oxidation of 6-methyluracil. One common method is the Elbs oxidation, which uses ammonium persulfate as the oxidizing agent. The reaction is carried out under controlled conditions, with temperatures maintained between 60°C and 80°C to prevent degradation of the pyrimidine ring . The presence of metal phthalocyanine catalysts, such as Fe(II), Fe(III), and Co, can significantly increase the yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, including the use of efficient catalysts and precise temperature control, is crucial to maximize yield and minimize by-products. The process involves rigorous purification steps to ensure the final product meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the 5-position makes it susceptible to further oxidation, while the methyl group at the 1-position can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Ammonium persulfate is commonly used as an oxidizing agent in the Elbs reaction.

Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound under mild conditions.

Substitution: Halogenating agents like N-bromosuccinimide can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of 5-hydroxy-6-methyluracil, while substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

Antioxidant Properties

5-Hydroxy-1-methyluracil has been investigated for its antioxidant capabilities. It acts as an efficient scavenger of peroxyl radicals, indicating its potential utility in combating oxidative stress in biological systems. The mechanism involves the stabilization of radical intermediates through resonance within the uracil framework, allowing it to neutralize free radicals effectively.

Case Study: Radical Scavenging Activity

Research has demonstrated that HMU can significantly reduce oxidative damage in cellular models, suggesting its application in preventing chronic diseases linked to oxidative stress, such as chronic kidney disease.

Nucleotide Synthesis and Modification

Due to its structural similarity to other nucleobases, this compound can participate in nucleotide synthesis and modification processes. This property influences RNA stability and function, making it relevant in studies of RNA biology and therapeutics.

Data Table: Comparison of Nucleotide Stability

| Compound | Stability (t1/2) | Effect on RNA Function |

|---|---|---|

| This compound | Moderate | Enhances stability |

| Uracil | Low | Standard stability |

| 5-Methyluracil | High | Inhibits function |

Quadruplex Structure Formation

This compound has shown promise as a building block for quadruplex structures, which are important in genetic regulation and stability. Theoretical and experimental studies indicate that it can form stable tetrameric structures comparable to those formed by purines like guanine . This property opens avenues for applications in gene therapy and the design of novel biomolecular devices.

Case Study: Quadruplex Formation

Theoretical calculations have indicated that HMU-based structures exhibit favorable stacking energies, making them suitable candidates for experimental implementation in the development of aptamers and biosensors .

Role in Epigenetics

Research has highlighted the potential role of this compound as an epigenetic marker. It is involved in the oxidation of thymine residues in DNA, contributing to oxidative DNA damage which plays a role in gene regulation during cell differentiation . Understanding this relationship enhances our knowledge of epigenetic modifications and their implications in diseases.

Data Table: Epigenetic Modifications Involving HMU

| Modification Type | Impact on Gene Regulation |

|---|---|

| Hydroxymethylation | Alters binding affinity |

| Oxidative demethylation | Influences transcription |

| Formation of 5-hydroxymethylcytosine | Critical for neurodevelopment |

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyluracil involves its interaction with various molecular targets and pathways. The hydroxyl group at the 5-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In biological systems, it can act as an epigenetic mark, modulating gene expression by enhancing or inhibiting transcription .

Comparison with Similar Compounds

Frontier Orbital Interactions

ho5U’s electronic properties were compared with 5-nitro-uracil (n5U) and a reference compound (X2) using energy decomposition analysis (EDA). Key findings include:

- Interaction Energies : ho5U dimer [(ho5U)₂] exhibits interaction energies closer to X2 (a stronger interacting compound) than to (n5U)₂ (Table 1).

- Orbital Redistribution : The hydroxyl group in ho5U enhances σLUMO+1 orbital density, improving intermolecular interactions compared to n5U’s nitro group, which lacks directional electron distribution .

Table 1: Interaction Energy Comparison of Uracil Dimers

| Compound | Interaction Energy (kcal/mol) | Key Substituents | Reference |

|---|---|---|---|

| X₂ | -25.3 | Proprietary | |

| (ho5U)₂ | -22.1 | 5-OH, 1-CH₃ | |

| (n5U)₂ | -18.7 | 5-NO₂ |

Substituent Effects on Stability

Antiviral and Cytotoxic Profiles

- 5-(Acylethynyl)uracils: Exhibit notable antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV), with IC₅₀ values < 10 μM in some derivatives. Cytotoxicity varies with acyl group size .

Reactivity Trends

- Hydroxyl groups (ho5U) favor hydrogen bonding and planar aggregation.

- Alkoxy and acyl groups prioritize solubility and steric effects, respectively, altering reactivity in biological environments.

Physical and Chemical Properties

Table 3: Physical Properties of Selected Uracils

| Compound | Molar Mass (g/mol) | Density (g/cm³) | Reference |

|---|---|---|---|

| 5-Hydroxy-1-methyluracil | Not reported | Not reported | – |

| 5-Ethyluracil | 140.14 | 1.164 (predicted) |

Biological Activity

5-Hydroxy-1-methyluracil is a derivative of uracil, characterized by a hydroxyl group at the 5-position and a methyl group at the 1-position. This unique substitution pattern contributes to its distinct biological activity and potential applications in various scientific fields, including molecular biology, pharmacology, and medicinal chemistry.

Chemical Structure

The chemical formula of this compound is . Its structure can be represented as follows:

Biological Significance

This compound has garnered attention due to its role in biological processes, particularly in the context of gene regulation and epigenetics. It is involved in DNA and RNA modifications, specifically through hydroxymethylation, which can influence gene expression patterns.

The biological activity of this compound is primarily attributed to its ability to act as an epigenetic mark. The hydroxyl group at the 5-position allows it to participate in hydrogen bonding and other molecular interactions, influencing transcriptional regulation. This compound can modulate gene expression by enhancing or inhibiting transcription through its interaction with various proteins involved in epigenetic regulation .

Interaction with Cellular Targets

Research indicates that this compound may interact with specific proteins that recognize hydroxymethylated bases in DNA. For instance, Uhrf1, a protein involved in maintaining DNA methylation patterns, can recognize both 5-hydroxymethylcytosine and its derivatives, suggesting a potential pathway through which this compound exerts its biological effects .

Antiviral Properties

Studies have demonstrated that derivatives of this compound exhibit antiviral activity against several viruses, including Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV). These compounds have been shown to inhibit viral replication by interfering with nucleic acid synthesis .

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in certain cancer cells, making it a candidate for further investigation as a potential chemotherapeutic agent .

Immunomodulatory Effects

There is emerging evidence suggesting that this compound may function as an immunomodulator. Its derivatives have shown potential in modulating immune responses, which could be beneficial in developing therapies for autoimmune diseases .

Case Study 1: Antiviral Activity Against HSV

A study conducted on the antiviral properties of various uracil derivatives, including this compound, revealed significant inhibition of HSV replication. The results indicated that these compounds could serve as lead candidates for developing new antiviral drugs .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation focused on the cytotoxic effects of this compound derivatives on colorectal cancer cells, researchers observed a marked decrease in cell viability. The study highlighted the compound's potential as an effective therapeutic agent against specific cancer types .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 5-Hydroxy-1-methyluracil to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between uracil derivatives and methylating agents under controlled pH and temperature. Purification steps may include recrystallization from aqueous methanol or chromatography (e.g., HPLC) to isolate the compound. Analytical techniques like thin-layer chromatography (TLC) should monitor reaction progress. Similar protocols for structurally related uracil analogs, such as 5-Hydroxyuracil, emphasize the importance of inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl and hydroxyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl and hydroxyl stretches). Mass spectrometry (MS) provides molecular weight validation. Comparative data from analogs like 5-Fluorouracil highlight the utility of coupling these techniques with X-ray crystallography for absolute configuration determination .

Q. What are the critical safety considerations when handling this compound in laboratory environments?

- Methodological Answer : Based on safety data sheets (SDS) for structurally similar compounds (e.g., 5-Formyluracil), researchers must:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Store in tightly sealed containers in well-ventilated areas (P403+P233) .

- Avoid skin/eye contact; in case of exposure, rinse immediately and seek medical advice (P332+P313 for skin irritation; P337+P313 for eye irritation) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites. Use liquid chromatography-mass spectrometry (LC-MS/MS) for metabolite profiling.

- Isotopic labeling : Synthesize ¹⁴C-labeled this compound to track metabolic fate.

- Computational prediction : Apply tools like SwissADME to predict cytochrome P450 interactions. Reference pharmacological studies on 5-Fluorouracil for mechanistic parallels .

Q. What systematic approaches resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from peer-reviewed studies to identify confounding variables (e.g., cell line specificity, dosage ranges).

- Dose-response validation : Replicate experiments under standardized conditions (e.g., fixed exposure times, controlled cell culture media).

- Cross-disciplinary collaboration : Integrate biochemical assays (e.g., enzyme inhibition) with transcriptomic profiling to contextualize activity. Emphasize rigorous statistical validation to minimize bias .

Q. Which computational models predict the interaction mechanisms of this compound with DNA or enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with DNA bases (e.g., thymidine) or enzymes (e.g., dihydropyrimidine dehydrogenase).

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales.

- Quantum mechanical calculations : Apply density functional theory (DFT) to assess electron distribution and reactive sites. Reference systematic data analysis frameworks in to prioritize high-confidence interactions .

Notes on Evidence Utilization

- Safety protocols are extrapolated from structurally related uracil derivatives due to limited direct data on this compound .

- Methodological frameworks for synthesis and characterization are informed by analogous compounds like 5-Hydroxyuracil and 5-Fluorouracil .

- Advanced methodologies (e.g., meta-analysis, computational modeling) derive from general research best practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.